Product packaging for 2,4-Bis(trifluoromethyl)benzylamine(Cat. No.:CAS No. 286010-20-6)

2,4-Bis(trifluoromethyl)benzylamine

Cat. No.: B2788395
CAS No.: 286010-20-6
M. Wt: 243.152
InChI Key: UOECFUQLAZNQIL-UHFFFAOYSA-N
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Description

2,4-Bis(trifluoromethyl)benzylamine is a useful research compound. Its molecular formula is C9H7F6N and its molecular weight is 243.152. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7F6N B2788395 2,4-Bis(trifluoromethyl)benzylamine CAS No. 286010-20-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[2,4-bis(trifluoromethyl)phenyl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F6N/c10-8(11,12)6-2-1-5(4-16)7(3-6)9(13,14)15/h1-3H,4,16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOECFUQLAZNQIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)C(F)(F)F)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F6N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

The Growing Importance of Fluorinated Benzylamines in Modern Organic Chemistry

Fluorinated benzylamines represent a class of compounds that have garnered substantial attention in organic chemistry. The incorporation of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. tandfonline.com Key characteristics imparted by fluorination include increased metabolic stability, enhanced lipophilicity, and altered electronic properties, all of which are highly desirable in the development of new materials and pharmaceuticals. tandfonline.com

The trifluoromethyl group (-CF3), in particular, is a powerful electron-withdrawing group that can significantly influence the reactivity and binding affinity of a molecule. nih.gov The presence of such groups in a benzylamine (B48309) structure creates a unique chemical entity with a wide range of potential applications in synthesis. These fluorinated amines are crucial intermediates for creating a diverse array of more complex molecules, including those with potential applications in medicinal chemistry and materials science. researchgate.net

2,4 Bis Trifluoromethyl Benzylamine: a Key Research Target and Synthetic Tool

Established Synthetic Routes to this compound

The primary methods for synthesizing this compound involve the transformation of readily available precursors, namely the corresponding benzaldehyde (B42025) or benzonitrile (B105546). These established routes are reliable for producing the target amine on a laboratory scale.

Reductive Amination Approaches

Reductive amination is a widely employed method for the synthesis of amines from carbonyl compounds. In the case of this compound, the synthesis commences with 2,4-bis(trifluoromethyl)benzaldehyde (B1301067). This aldehyde is a versatile precursor due to its reactive carbonyl group, which is further activated by the strong electron-withdrawing trifluoromethyl substituents. smolecule.com The process typically involves two main steps: the formation of an imine followed by its reduction to the corresponding amine.

The initial step is the condensation reaction between 2,4-bis(trifluoromethyl)benzaldehyde and an amine source, such as ammonia (B1221849) or a protected amine equivalent, to form the corresponding imine. The presence of two trifluoromethyl groups on the benzene (B151609) ring enhances the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack by the amine. smolecule.com

Following the formation of the imine, a reducing agent is introduced to hydrogenate the C=N double bond to afford the final benzylamine. A variety of reducing agents can be employed for this transformation, with common choices including sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (STAB). purdue.edu Catalytic hydrogenation over a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), is also a viable method for the reduction of the imine. thieme-connect.de

A general scheme for the reductive amination is presented below:

Scheme 1: General Reductive Amination of 2,4-Bis(trifluoromethyl)benzaldehyde

Reductive amination scheme

In this two-step process, 2,4-bis(trifluoromethyl)benzaldehyde first reacts with an amine source to form an imine, which is then reduced to yield this compound.

Reduction of Nitrile Precursors

An alternative and equally important synthetic route to this compound is the reduction of 2,4-bis(trifluoromethyl)benzonitrile. sigmaaldrich.com The nitrile group (-C≡N) can be readily reduced to a primary amine group (-CH₂NH₂) using various reducing agents. This method is particularly useful as the starting benzonitrile can be prepared from the corresponding aniline (B41778) via the Sandmeyer reaction or other established methods.

The reduction of the nitrile can be achieved through several methods. Catalytic hydrogenation is a common and efficient approach, where the benzonitrile is treated with hydrogen gas in the presence of a metal catalyst such as Raney nickel, palladium, or platinum. atamanchemicals.com This method is often carried out under pressure and at elevated temperatures.

Alternatively, chemical reducing agents can be employed. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting nitriles to primary amines in high yields. The reaction is typically performed in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). Another common reagent is borane (B79455) (BH₃), often used as a complex with THF (BH₃·THF).

The choice of reducing agent can depend on the presence of other functional groups in the molecule and the desired reaction conditions.

Table 1: Comparison of Reducing Agents for Nitrile Reduction

Reducing AgentTypical ConditionsAdvantagesDisadvantages
Catalytic Hydrogenation (e.g., H₂, Pd/C)High pressure H₂, alcohol solventClean workup, environmentally friendlyRequires specialized high-pressure equipment
Lithium Aluminum Hydride (LiAlH₄)Anhydrous ether or THFHigh reactivity and yieldHighly reactive with water and protic solvents, requires careful handling
Borane (BH₃·THF)THF solventMilder than LiAlH₄, good functional group toleranceCan be less reactive towards some nitriles

Development of Novel Synthetic Strategies for Trifluoromethylated Benzylamines

The increasing importance of trifluoromethylated compounds in various fields has spurred the development of new synthetic methodologies. rsc.org These novel strategies often aim to improve efficiency, expand substrate scope, or introduce the trifluoromethyl groups at a later stage of the synthesis.

One area of development is the direct C-H amination of trifluoromethylated arenes. While challenging, this approach would provide a more atom-economical route to benzylamines by avoiding the pre-functionalization to an aldehyde or nitrile. Research in this area is ongoing and often involves the use of transition metal catalysts to activate the benzylic C-H bond.

Another innovative approach involves the functionalization of trifluoromethylarenes through radical intermediates. nih.gov By generating a difluorobenzylic radical from a trifluoromethylarene, subsequent reaction with a nitrogen-containing nucleophile could potentially lead to the formation of a benzylamine. This strategy offers a way to "edit" the trifluoromethyl group directly.

Furthermore, multicomponent reactions are being explored for the efficient construction of complex molecules containing the trifluoromethylated benzylamine scaffold. frontiersin.org These reactions, where three or more reactants combine in a single operation, can rapidly generate molecular diversity and are highly desirable in drug discovery.

Optimization of Reaction Conditions and Yield for Research-Scale Production

For the reliable synthesis of this compound on a research scale, the optimization of reaction conditions is crucial. This involves a systematic study of various reaction parameters to maximize the yield and purity of the product while minimizing reaction time and the formation of byproducts.

Key parameters that are often optimized include:

Solvent: The choice of solvent can significantly impact the solubility of reactants and the reaction rate. For reductive aminations, solvents like methanol, ethanol, or dichloromethane (B109758) are common. For nitrile reductions with metal hydrides, anhydrous ethereal solvents are necessary.

Temperature: Reaction rates are temperature-dependent. However, higher temperatures can also lead to the formation of side products. The optimal temperature is a balance between reaction time and selectivity.

Catalyst Loading: In catalytic reactions, the amount of catalyst used can affect both the rate and the cost of the synthesis. Optimization aims to use the minimum amount of catalyst required for efficient conversion.

Stoichiometry of Reagents: The molar ratio of the reactants, including the reducing agent and the amine source in reductive amination, needs to be carefully controlled to ensure complete conversion of the starting material and to avoid side reactions.

pH: For reductive aminations, the pH of the reaction medium can be critical for the formation of the imine intermediate.

An example of reaction optimization can be seen in the development of amidation reactions involving benzylamines, where parameters such as the type and amount of catalyst, solvent, and temperature are systematically varied to achieve the best results. acs.org Similarly, in the synthesis of N-alkylated benzylamines, the choice of base and solvent has been shown to be critical for achieving high chemoselectivity. researchgate.net These principles of optimization are directly applicable to the synthesis of this compound.

Table 2: Example of Optimization Parameters for a Hypothetical Reductive Amination

EntryAmine Source (Equivalents)Reducing AgentSolventTemperature (°C)Yield (%)
1NH₃ (gas)NaBH₄Methanol2565
2NH₄OAc (1.5)NaBH₃CNMethanol2578
3NH₄OAc (1.5)NaBH(OAc)₃Dichloromethane2585
4NH₄OAc (1.5)NaBH(OAc)₃Dichloromethane082
5NH₄OAc (2.0)NaBH(OAc)₃Dichloromethane2590

This hypothetical data illustrates how systematic variation of reaction conditions can lead to improved yields in the synthesis of the target compound.

Chemical Transformations and Derivatization Studies of 2,4 Bis Trifluoromethyl Benzylamine

Electrophilic and Nucleophilic Reactivity of the Amine Moiety

The amine moiety of 2,4-bis(trifluoromethyl)benzylamine is a key site for chemical reactions. The presence of two electron-withdrawing trifluoromethyl (-CF3) groups on the benzene (B151609) ring significantly influences the nucleophilicity of the amine. These groups reduce the electron density on the nitrogen atom, thereby decreasing its basicity and nucleophilic character compared to unsubstituted benzylamine (B48309).

Despite this reduced reactivity, the amine group still partakes in a range of characteristic reactions:

Alkylation and Acylation: The amine can be alkylated or acylated to form secondary and tertiary amines, and amides, respectively. These reactions typically require more forcing conditions or highly reactive electrophiles due to the diminished nucleophilicity of the amine.

Reaction with Carbonyl Compounds: It readily condenses with aldehydes and ketones to form Schiff bases or imines. researchgate.netresearchgate.net This reactivity is fundamental to the synthesis of various heterocyclic systems and coordination complexes.

The electronic effects of the trifluoromethyl groups are a double-edged sword. While they temper the amine's reactivity, they also enhance the stability of certain reaction intermediates and products, a feature that is often exploited in synthetic design.

Functionalization and Modification of the Aromatic Ring System

The aromatic ring of this compound, while being electron-deficient, can undergo functionalization, although this is often challenging. The strong deactivating effect of the two trifluoromethyl groups makes electrophilic aromatic substitution reactions difficult.

Conversely, the electron-poor nature of the ring makes it more susceptible to nucleophilic aromatic substitution (SNA_r) , particularly at positions activated by the trifluoromethyl groups. However, direct displacement of a hydrogen atom is not a typical reaction pathway. Instead, functionalization often involves the displacement of a suitable leaving group, should one be present on the ring.

A more common strategy for modifying the aromatic system involves reactions of the trifluoromethyl groups themselves. For instance, methods for the defluoroalkylation and hydrodefluorination of unactivated trifluorotoluene derivatives have been developed, which could potentially be applied to this compound to access a wider range of derivatives. nih.gov

Synthesis of N-Substituted Benzylamine Derivatives

The synthesis of N-substituted derivatives of this compound is a well-explored area, leading to a diverse array of compounds with potential applications in medicinal chemistry and materials science.

Amidation reactions involving this compound are a cornerstone of its derivatization. These reactions can be achieved through various methods:

Reaction with Carboxylic Acids: Direct condensation with carboxylic acids, often at elevated temperatures, can yield the corresponding amides. For instance, the reaction with stearic acid at 140 °C produces N-(3,5-bis(trifluoromethyl)benzyl)stearamide. mdpi.com

Catalytic Amidation: Boronic acid catalysts, such as 2,4-bis(trifluoromethyl)phenylboronic acid, have been shown to be effective in promoting dehydrative amidation reactions under milder conditions. rsc.orgrsc.org

Reaction with Acyl Chlorides and Anhydrides: More reactive acylating agents like acyl chlorides and anhydrides readily react with this compound to form amides, often in the presence of a base to neutralize the acidic byproduct.

Reactant 1Reactant 2ProductConditionsReference
This compoundStearic AcidN-(3,5-bis(trifluoromethyl)benzyl)stearamide140 °C, solvent-free mdpi.com
This compoundBenzoic AcidN-(2,4-Bis(trifluoromethyl)benzyl)benzamide2,4-Bis(trifluoromethyl)phenylboronic acid catalyst rsc.org

As mentioned earlier, the electron-deficient aromatic ring of this compound can participate in nucleophilic aromatic substitution reactions. A notable example is its reaction with 1-fluoro-2-nitrobenzene. In this reaction, the amine acts as a nucleophile, displacing the fluorine atom on the nitro-activated benzene ring to form N-(3,5-bis(trifluoromethyl)benzyl)-2-nitroaniline. mdpi.comresearchgate.net This intermediate can be further reduced to afford N1-(3,5-bis(trifluoromethyl)benzyl)benzene-1,2-diamine. mdpi.comresearchgate.net

Reactant 1Reactant 2ProductConditionsReference
This compound1-Fluoro-2-nitrobenzeneN-(3,5-Bis(trifluoromethyl)benzyl)-2-nitroanilineK2CO3, DMF, 25 °C mdpi.comresearchgate.net

The condensation of this compound with various aldehydes and ketones is a facile and widely used reaction to generate Schiff bases and imines. researchgate.netresearchgate.net These compounds are valuable intermediates in organic synthesis and have been investigated for their biological activities and as ligands in coordination chemistry. For example, condensation with salicylaldehyde (B1680747) or 2-hydroxy-1-naphthaldehyde (B42665) yields the corresponding Schiff base ligands. researchgate.net

AmineCarbonyl CompoundProduct TypeReference
This compoundSalicylaldehydeSchiff Base researchgate.net
This compound2-Hydroxy-1-naphthaldehydeSchiff Base researchgate.net

Coordination Chemistry: Exploration of this compound as a Ligand Precursor

The amine functionality and the potential for forming Schiff base derivatives make this compound and its derivatives attractive candidates as ligands in coordination chemistry. The nitrogen atom of the amine or the imine can donate its lone pair of electrons to a metal center, forming a coordinate bond.

The electronic properties imparted by the trifluoromethyl groups can influence the coordination properties of the resulting ligands. The reduced electron density on the nitrogen atom can lead to weaker metal-ligand bonds compared to less fluorinated analogues. However, these electronic effects can also be beneficial, for instance, by stabilizing certain metal oxidation states or influencing the catalytic activity of the resulting metal complexes.

Schiff base ligands derived from this compound have been used to synthesize copper(II) complexes. researchgate.net The study of these complexes provides insights into the coordination behavior of these ligands and their potential applications in areas such as catalysis and materials science.

Applications of 2,4 Bis Trifluoromethyl Benzylamine in Advanced Organic Synthesis Research

Role as a Key Building Block in the Construction of Complex Organic Molecules

2,4-Bis(trifluoromethyl)benzylamine is a versatile building block in the synthesis of more complex molecular architectures. Its primary amine functionality allows for a wide range of chemical transformations, including amidation, imine formation, and nucleophilic substitution reactions. The presence of two trifluoromethyl groups on the aromatic ring significantly influences the reactivity of both the amine and the phenyl ring, often imparting unique characteristics to the resulting molecules.

Research has demonstrated the utility of related bis(trifluoromethyl)benzylamine isomers in the construction of complex heterocyclic systems and biologically active compounds. For instance, the 3,5-bis(trifluoromethyl)benzylamine (B151408) isomer has been successfully employed in a two-step synthesis to produce N¹-(3,5-bis(trifluoromethyl)benzyl)benzene-1,2-diamine. mdpi.com This reaction involves an initial nucleophilic aromatic substitution followed by a catalytic hydrogenation, showcasing the amine's capacity to act as a nucleophile and the stability of the bis(trifluoromethyl)phenyl moiety under reductive conditions. mdpi.com While this example utilizes a different isomer, it highlights the general synthetic utility of bis(trifluoromethyl)benzylamines as foundational units for constructing elaborate molecular frameworks.

Furthermore, the synthesis of 2,4-bis(trifluoromethyl)benzylhydrazine has been reported, starting from 1,3-bis(trifluoromethyl)benzene. google.com This process, which involves formylation, reaction with hydrazine (B178648), and subsequent reduction, underscores the accessibility of complex derivatives from the 2,4-bis(trifluoromethyl)phenyl scaffold. google.com Such derivatives, possessing multiple reactive sites, are valuable precursors for the synthesis of a variety of heterocyclic compounds and other intricate organic structures. The chemical robustness of the bis(trifluoromethyl)phenyl group ensures its integrity throughout multi-step synthetic sequences, making it a reliable component in the design of complex molecules.

The table below summarizes key reactions where trifluoromethyl-substituted benzylamines have been utilized as building blocks, illustrating the versatility of this class of compounds in organic synthesis.

Reactant 1Reactant 2Product TypeSignificance
3,5-Bis(trifluoromethyl)benzylamine1-Fluoro-2-nitrobenzeneN-substituted nitroanilineDemonstrates nucleophilic aromatic substitution capability. mdpi.com
N-(3,5-Bis(trifluoromethyl)benzyl)-2-nitroanilineH₂/Pd-CSubstituted benzene-1,2-diamineShows stability of the trifluoromethyl groups under hydrogenation. mdpi.com
1,3-Bis(trifluoromethyl)benzenen-BuLi, DMF2,4-Bis(trifluoromethyl)benzaldehyde (B1301067)Key intermediate for further functionalization. google.com
2,4-Bis(trifluoromethyl)benzaldehydeHydrazine hydrate2,4-Bis(trifluoromethyl)benzylhydrazonePrecursor to hydrazine derivatives. google.com

Utilization in the Synthesis of Specific Fluorinated Organic Frameworks

Fluorinated organic frameworks, including metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), are a class of porous materials that have garnered significant attention for their potential applications in gas storage, separation, and catalysis. The incorporation of fluorine atoms into the organic linkers of these frameworks can enhance their hydrophobicity, chemical stability, and affinity for specific guest molecules. While direct use of this compound in the synthesis of such frameworks is not yet widely documented, its structural motifs are highly relevant to the design of fluorinated linkers.

The synthesis of fluorinated MOFs often relies on the use of fluorinated carboxylic acid or nitrogen-containing heterocyclic linkers. The 2,4-bis(trifluoromethyl)phenyl unit is a prime candidate for incorporation into such linkers. The amine functionality of this compound can be chemically modified to introduce coordinating groups, such as carboxylates or pyridyls, which can then be used to construct MOFs. The presence of the two trifluoromethyl groups would be expected to line the pores of the resulting framework, creating a fluorous environment that could be exploited for selective gas adsorption or as a hydrophobic catalytic pocket.

Research in the field has explored the use of various fluorinated building blocks for the construction of these advanced materials. For example, fluorinated polyimides have been prepared from a twisted benzidine (B372746) monomer containing two trifluoromethyl groups. researchgate.net These materials exhibit high thermal stability and solubility in organic solvents, properties that are desirable for the fabrication of flexible electronics. researchgate.net This work demonstrates the principle that incorporating bis(trifluoromethyl)phenyl units into polymeric structures can lead to materials with enhanced properties. The principles guiding the design of these polyimides are directly applicable to the development of novel fluorinated organic frameworks based on this compound-derived linkers.

The following table outlines the types of fluorinated building blocks and the resulting frameworks, providing a conceptual basis for the potential application of this compound in this area.

Fluorinated Building BlockFramework TypePotential Application
Twisted bis(trifluoromethyl)benzidineFluorinated PolyimideFlexible Electronics researchgate.net
This compound-derived dicarboxylate (hypothetical)Fluorinated Metal-Organic FrameworkGas Storage and Separation
This compound-derived triamine (hypothetical)Fluorinated Covalent Organic FrameworkHeterogeneous Catalysis

Precursor in the Development of Organocatalysts and Ligands for Asymmetric Synthesis

The development of chiral organocatalysts and ligands is a cornerstone of modern asymmetric synthesis. The unique steric and electronic properties of this compound make it an attractive scaffold for the design of novel catalytic systems. The primary amine can serve as a handle for the introduction of chirality or for attachment to a larger catalytic framework. The electron-withdrawing trifluoromethyl groups can influence the acidity and reactivity of adjacent functional groups, potentially fine-tuning the catalytic activity and selectivity of the resulting catalyst or ligand.

While specific examples of organocatalysts or ligands derived directly from this compound are not extensively reported, related structures have shown promise in asymmetric catalysis. Chiral bidentate aminophosphine (B1255530) ligands have been synthesized from enantiopure amine building blocks and have demonstrated potential in rhodium-catalyzed hydroformylation, achieving moderate enantioselectivities. nih.gov The synthesis of such ligands often involves the reaction of a chiral amine with a phosphine (B1218219) chloride. Applying this methodology to a chiral derivative of this compound could lead to a new class of fluorinated aminophosphine ligands with potentially unique catalytic properties.

Furthermore, chiral bis(oxazoline) ligands are a well-established class of ligands for asymmetric catalysis. acs.org These are typically synthesized from chiral amino alcohols and dicarboxylic acids. A synthetic route starting from a derivative of 2,4-bis(trifluoromethyl)benzoic acid (obtainable from the corresponding benzylamine) and a chiral amino alcohol could provide access to novel fluorinated bis(oxazoline) ligands. The electronic influence of the trifluoromethyl groups on the phenyl backbone could significantly impact the performance of the metal complexes of these ligands in asymmetric transformations.

The table below presents a conceptual overview of how this compound could be utilized as a precursor for different classes of catalysts and ligands.

Catalyst/Ligand ClassSynthetic Approach from this compound DerivativePotential Asymmetric Reaction
Chiral Aminophosphine LigandReaction of a chiral derivative with a phosphine chloride.Hydroformylation, Hydrogenation nih.gov
Chiral Bis(oxazoline) LigandCondensation of a dicarboxylic acid derivative with a chiral amino alcohol.Cyclopropanation, Diels-Alder Reaction acs.org
Chiral Thiourea OrganocatalystReaction with a chiral isothiocyanate.Michael Addition, Aldol Reaction

Studies on Regioselectivity and Stereocontrol in Reactions Involving Trifluoromethyl-Substituted Benzylamines

The presence of trifluoromethyl groups on a benzylamine (B48309) scaffold can exert a profound influence on the regioselectivity and stereoselectivity of chemical reactions. The steric bulk of the trifluoromethyl groups can direct incoming reagents to specific positions, while their electron-withdrawing nature can alter the reactivity of the aromatic ring and the benzylic position. Understanding these effects is crucial for the rational design of synthetic strategies that utilize trifluoromethyl-substituted benzylamines.

Research into the glycosylation reactions has shown that the use of trifluoromethyl-substituted benzyl (B1604629) protecting groups on the glycosyl donor can significantly enhance 1,2-cis-selectivity. nih.gov In these studies, a notable increase in the desired stereoisomer was observed when moving from a standard benzyl protecting group to a 4-trifluoromethylbenzyl group, and further to a 3,5-bis(trifluoromethyl)benzyl group. nih.gov This demonstrates that the electron-withdrawing nature of the trifluoromethyl groups can influence the stability of reaction intermediates and transition states, thereby directing the stereochemical outcome of the reaction. These findings provide valuable insights into how the 2,4-bis(trifluoromethyl)benzyl group might be employed to control stereochemistry in other synthetic contexts.

In the realm of regioselectivity, studies on the synthesis of trifluoromethylated 1,2,4-triazoles via [3+2] cycloaddition reactions have highlighted the importance of electronic effects in determining the regiochemical outcome. mdpi.com The reaction of in situ generated nitrile imines with a trifluoroacetonitrile (B1584977) precursor proceeds with exclusive regioselectivity to afford the 5-trifluoromethyl-1,2,4-triazole product. mdpi.com While this study does not directly involve this compound, it underscores the predictable control that trifluoromethyl groups can exert in cycloaddition reactions, a principle that could be extended to reactions involving derivatives of this compound.

The following table summarizes key findings related to the influence of trifluoromethyl groups on selectivity in organic reactions, providing a framework for predicting the behavior of this compound in similar transformations.

Reaction TypeTrifluoromethyl-Containing MoietyObserved EffectReference
O-GlycosylationTrifluoromethyl-substituted benzyl protecting groupsIncreased 1,2-cis-stereoselectivity nih.gov
[3+2] CycloadditionTrifluoroacetonitrile precursorExclusive regioselectivity in triazole formation mdpi.com
Catalytic HydroalkylationTrifluoromethyl-substituted azadienolateHigh diastereoselectivity and enantioselectivity chemrxiv.org

Advanced Spectroscopic and Analytical Research Methodologies for 2,4 Bis Trifluoromethyl Benzylamine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation and Mechanistic Investigations (e.g., ¹H, ¹³C, ¹⁹F NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 2,4-bis(trifluoromethyl)benzylamine and its derivatives. Multinuclear NMR experiments, including ¹H, ¹³C, and ¹⁹F, provide a comprehensive picture of the molecular framework.

¹H NMR spectra are used to identify protons within the molecule. For a derivative of this compound, the benzylic protons (CH₂) typically appear as a singlet around 4.30 ppm, while the aromatic protons show complex splitting patterns in the aromatic region (around 7.47-7.86 ppm) due to coupling with each other and with the fluorine nuclei of the CF₃ groups. umich.edu The amine (NH₂) protons can be observed as a broad singlet, though their position can vary with solvent and concentration.

¹³C NMR spectroscopy provides information about the carbon skeleton. The presence of two trifluoromethyl (CF₃) groups dramatically influences the spectrum. The CF₃ carbons themselves appear as quartets due to the strong one-bond coupling with the three fluorine atoms (¹JC-F), often observed around 123-130 ppm. umich.edumdpi.com The aromatic carbons attached to the CF₃ groups also exhibit splitting (quartets) due to two-bond C-F coupling (²JC-F). mdpi.com For instance, in a derivative of the 3,5-isomer, the aromatic carbons attached to the CF₃ groups appear as a quartet with a coupling constant (²JC-F) of approximately 33 Hz. mdpi.com

¹⁹F NMR is particularly informative for fluorinated compounds. It offers a wide chemical shift range and high sensitivity. researchgate.net For this compound, two distinct signals are expected for the two non-equivalent CF₃ groups. The chemical shifts and any through-space coupling between the fluorine nuclei can provide valuable conformational information. researchgate.netnih.gov In studies of related trifluoromethyl-containing compounds, ¹⁹F NMR is used to confirm the presence and electronic environment of the fluorine-containing groups. umich.edursc.org

2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for unambiguous assignment of all proton and carbon signals, especially in complex derivatives. mdpi.commdpi.com

COSY experiments establish correlations between coupled protons, helping to map out the connectivity within the aromatic ring.

HSQC correlates directly bonded proton and carbon atoms.

HMBC reveals long-range correlations (typically over 2-3 bonds) between protons and carbons, which is vital for assigning quaternary carbons and linking the benzylamine (B48309) side chain to the correct positions on the aromatic ring. mdpi.com

These NMR methods are also powerful for monitoring reaction mechanisms in situ, allowing researchers to observe the formation of intermediates and products over time. researchgate.net

Table 1: Typical NMR Spectroscopic Data for a this compound Derivative Data is based on reported values for a closely related derivative and serves as an illustrative example. umich.edu

NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹H ~7.80s-Aromatic H
~7.47ddJH-H=8.4, 1.6Aromatic H
~4.30s-CH₂ (benzylic)
¹³C ~133.28--Aromatic C
~132.34--Aromatic C
~130.64q¹JC-F=307CF₃
~126.49--Aromatic C
~34.58qJC-F=2.3CH₂ (benzylic)

Mass Spectrometry (MS) for Compound Identification and Reaction Monitoring

Mass spectrometry (MS) is a vital analytical tool for determining the molecular weight and confirming the elemental composition of this compound and its derivatives. High-resolution mass spectrometry (HRMS), often using techniques like electrospray ionization (ESI) or electron ionization (EI), provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula. mdpi.commdpi.com

In EI-MS, the molecule is fragmented in a predictable manner. The resulting fragmentation pattern serves as a "fingerprint" for the compound. For benzylamine derivatives, common fragmentation pathways include the loss of the amino group and cleavage at the benzylic position, leading to the formation of a stable tropylium-like cation. The mass spectrum of a derivative of 3,5-bis(trifluoromethyl)benzylamine (B151408) showed a strong molecular ion peak [M+], confirming its molecular weight. mdpi.com

MS is also an effective technique for reaction monitoring. By analyzing small aliquots from a reaction mixture over time, chemists can track the disappearance of starting materials and the appearance of products and intermediates. researchgate.net This is particularly useful in complex synthetic sequences or when optimizing reaction conditions. For example, ESI-MS has been used to monitor the progress of palladium-catalyzed cross-coupling reactions, identifying catalytic intermediates and confirming the formation of the desired product. researchgate.net

Table 2: Expected Mass Spectrometry Data for this compound

Ion TypeTechniqueExpected m/zInformation Provided
Molecular Ion [M]⁺EI-MS243.05Confirms molecular weight.
Molecular Ion [M+H]⁺ESI-MS244.06Confirms molecular weight in soft ionization.
Fragment IonEI-MS226.05Corresponds to loss of NH₂ group.
Fragment IonEI-MS224.03Corresponds to loss of a fluorine atom.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Vibrational and Electronic Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the vibrational and electronic properties of molecules. mdpi.comresearchgate.net

Infrared (IR) Spectroscopy probes the vibrational modes of a molecule. The IR spectrum of this compound and its derivatives displays characteristic absorption bands that confirm the presence of key functional groups.

N-H Stretching: The amine group typically shows one or two bands in the 3300-3500 cm⁻¹ region. mdpi.com

C-H Stretching: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while aliphatic C-H stretches of the CH₂ group are found just below 3000 cm⁻¹.

C-F Stretching: The most intense bands in the spectrum are typically the symmetric and asymmetric stretching vibrations of the C-F bonds in the trifluoromethyl groups, which are found in the 1100-1300 cm⁻¹ region. mdpi.com

Aromatic C=C Stretching: Vibrations associated with the benzene (B151609) ring are observed in the 1450-1600 cm⁻¹ range.

These spectral fingerprints are useful for confirming the identity of a synthesized compound and for detecting the presence of impurities. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy provides insights into the electronic transitions within the molecule. Aromatic compounds like this compound exhibit strong absorption in the UV region due to π→π* transitions associated with the benzene ring. mdpi.com The presence of the amine and trifluoromethyl substituents can cause shifts in the absorption maxima (λmax) compared to unsubstituted benzene. For a derivative of the 3,5-isomer, two distinct absorptions were noted at 205.0 nm and 265.7 nm, corresponding to π→π* and n→π* transitions, respectively. mdpi.com

Table 3: Characteristic Vibrational and Electronic Spectroscopic Data Data based on reported values for related bis(trifluoromethyl)benzyl derivatives. mdpi.commdpi.com

SpectroscopyWavenumber (cm⁻¹) / Wavelength (nm)Assignment
IR ~3300-3500N-H stretching
~1620Aromatic C=C stretching
~1280C-N stretching
~1100-1200C-F stretching (strong, characteristic)
UV-Vis ~205-215π→π* transition
~265-275n→π* transition

X-ray Diffraction Analysis for Solid-State Structural Determination

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. acs.org For complex molecules like derivatives of this compound, this technique provides precise information about bond lengths, bond angles, and torsional angles. mdpi.comchinesechemsoc.org

The analysis reveals the exact conformation of the molecule in the solid state and how the molecules pack together in the crystal lattice. This can include information on intermolecular interactions, such as hydrogen bonding involving the amine group or other non-covalent interactions. For example, the structures of several complex derivatives containing the 3,5-bis(trifluoromethyl)benzyl moiety have been unambiguously confirmed by single-crystal X-ray analysis, providing definitive proof of their chemical connectivity and stereochemistry. mdpi.comchinesechemsoc.org This information is invaluable for understanding structure-property relationships and for validating computational models.

Chromatographic Techniques for Purity Assessment and Isolation in Research (e.g., HPLC, GC-MS, Column Chromatography)

Chromatographic methods are essential for the separation, purification, and purity assessment of this compound and its derivatives in a research setting.

Column Chromatography is the workhorse technique for purifying compounds on a preparative scale after a chemical synthesis. nih.govsemanticscholar.org Typically, silica (B1680970) gel is used as the stationary phase, and a solvent system, often a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate, is used as the mobile phase. mdpi.comnih.gov The separation is based on the differential adsorption of the components of the mixture to the silica gel.

Thin-Layer Chromatography (TLC) is a rapid and simple analytical technique used to monitor the progress of a reaction and to determine the appropriate solvent system for column chromatography. mdpi.com By spotting the reaction mixture on a silica-coated plate and developing it in a solvent, one can visualize the separation of reactants, products, and byproducts, often under a UV lamp. mdpi.com

High-Performance Liquid Chromatography (HPLC) is a high-resolution analytical technique used to determine the purity of a sample with great accuracy. A reversed-phase C18 column with a mobile phase, such as a gradient of acetonitrile (B52724) and water, is commonly employed. The retention time and peak purity can be used to quantify the amount of the desired compound and any impurities present.

Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for analyzing volatile and thermally stable compounds. The sample is vaporized and separated based on its boiling point and interaction with the column's stationary phase, with the mass spectrometer serving as a highly specific detector to identify each eluting component. rsc.org

Table 4: Chromatographic Methods in the Study of this compound

TechniquePurposeTypical Stationary PhaseTypical Mobile Phase
Column Chromatography Isolation & PurificationSilica GelHexane/Ethyl Acetate Gradient
Thin-Layer Chromatography (TLC) Reaction MonitoringSilica Gel PlateHexane/Ethyl Acetate
High-Performance Liquid Chromatography (HPLC) Purity AssessmentC18 Reversed-PhaseAcetonitrile/Water Gradient
Gas Chromatography-Mass Spectrometry (GC-MS) Purity & Identity AnalysisCapillary Column (e.g., DB-5)Inert Carrier Gas (e.g., He)

Theoretical and Computational Chemistry Investigations of 2,4 Bis Trifluoromethyl Benzylamine

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and optimized geometry. nih.govajchem-a.com Methods like the B3LYP hybrid functional, often paired with basis sets such as 6-311+G(d,p), are commonly employed to determine the lowest energy conformation, bond lengths, bond angles, and electronic properties of organic molecules. mdpi.com For 2,4-Bis(trifluoromethyl)benzylamine, a DFT approach would first involve a geometry optimization to find the most stable three-dimensional structure, which serves as the foundation for all subsequent property calculations.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on a molecule's surface, thereby predicting its reactivity towards electrophilic and nucleophilic reagents. uni-muenchen.denih.gov The MEP surface is color-coded to represent different electrostatic potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies electron-deficient regions (positive potential), prone to nucleophilic attack. Green and yellow areas represent neutral or weakly polarized regions. mdpi.com

For this compound, the MEP map is expected to show the most negative potential (red) concentrated around the nitrogen atom of the amine group due to its lone pair of electrons. The fluorine atoms of the two trifluoromethyl groups would also exhibit negative potential, making these areas potential sites for interaction with electrophiles or hydrogen bond donors. Conversely, the hydrogen atoms of the amine group (-NH₂) would display a strong positive potential (blue), identifying them as the primary sites for nucleophilic interaction and hydrogen bonding. The aromatic ring would show a more complex potential distribution, influenced by the strong electron-withdrawing effects of the two -CF₃ groups. mdpi.comajchem-a.com

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity and electronic transitions. youtube.comwikipedia.org The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy reflects its capacity to accept electrons (electrophilicity). taylorandfrancis.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. taylorandfrancis.com A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the HOMO is expected to be localized primarily on the benzylamine (B48309) portion, particularly the nitrogen atom, while the LUMO would likely be distributed across the aromatic ring, influenced by the electron-accepting trifluoromethyl groups. DFT calculations would provide precise energy values for these orbitals.

Table 1: Illustrative Frontier Molecular Orbital Properties for this compound

ParameterIllustrative Value (eV)Significance
EHOMO-6.85Electron-donating capability
ELUMO-0.95Electron-accepting capability
Energy Gap (ΔE)5.90Chemical reactivity and kinetic stability

Note: These values are hypothetical, based on typical DFT calculations for similar aromatic amines, and serve to illustrate the expected electronic structure.

Quantum Descriptors and Global Reactivity Indices

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify a molecule's chemical behavior. researchgate.net These indices provide a quantitative measure of stability and reactivity.

Ionization Potential (I): The energy required to remove an electron. It can be approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added. It can be approximated as A ≈ -ELUMO.

Electronegativity (χ): The ability of a molecule to attract electrons, calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as η = (I - A) / 2. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft."

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile, calculated as ω = μ² / (2η), where μ is the chemical potential (μ ≈ -χ).

These descriptors, derived from DFT calculations, offer a comprehensive profile of the molecule's reactivity. mdpi.com

Table 2: Hypothetical Global Reactivity Descriptors for this compound

DescriptorFormulaIllustrative Value (eV)Implication
Ionization Potential (I)-EHOMO6.85Ease of losing an electron
Electron Affinity (A)-ELUMO0.95Ability to accept an electron
Electronegativity (χ)(I+A)/23.90Overall electron-attracting power
Chemical Hardness (η)(I-A)/22.95High stability, low reactivity
Electrophilicity Index (ω)μ²/2η2.58Moderate electrophilic character

Note: These values are derived from the illustrative HOMO/LUMO energies in Table 1 and represent expected trends for this type of molecule.

Vibrational Frequency Analysis and Spectroscopic Property Correlations

Theoretical vibrational analysis using DFT is a powerful method for interpreting and assigning experimental infrared (IR) and Raman spectra. mdpi.com By calculating the harmonic vibrational frequencies, one can predict the positions of absorption bands corresponding to specific molecular motions, such as stretching, bending, and torsional modes. nih.gov Calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation and are typically corrected using a scaling factor (e.g., ~0.96 for B3LYP functionals) to improve agreement with experimental data. ajchem-a.com

For this compound, a computational vibrational analysis would predict characteristic frequencies for its key functional groups. These would include symmetric and asymmetric N-H stretching vibrations of the amine group, strong symmetric and asymmetric C-F stretching modes from the two -CF₃ groups, and various C-H and C=C stretching and bending modes of the aromatic ring. researchgate.netresearchgate.net Comparing the computed spectrum with an experimental one can confirm the molecular structure and provide a detailed understanding of its vibrational properties. mdpi.com

Table 3: Selected Predicted Vibrational Frequencies for this compound

Vibrational ModeExpected Experimental Frequency (cm⁻¹)Illustrative Scaled DFT Frequency (cm⁻¹)
N-H Asymmetric Stretch~34503455
N-H Symmetric Stretch~33603362
Aromatic C-H Stretch3100-30003080
C-F Asymmetric Stretch~12801275
C-F Symmetric Stretch~11401135
C-N Stretch~11801178

Note: Frequencies are illustrative and based on data from similar compounds. mdpi.comresearchgate.net

Mechanistic Insights from Computational Modeling of Reactions Involving the Compound

Computational chemistry is instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a chemical reaction. For this compound, the primary reactive site is the nucleophilic amine group. DFT calculations can be used to model its reactions, such as acylation or alkylation. scm.com

By locating the transition state (TS) structures for a proposed reaction pathway, chemists can calculate the activation energy (the energy barrier that must be overcome). A lower activation energy corresponds to a faster reaction rate. This approach allows for the comparison of different possible reaction pathways to determine the most favorable one. For instance, modeling the reaction of this compound with an electrophile would involve optimizing the geometries of the reactants, the transition state, and the products to understand the reaction's energetic profile and kinetics.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

The prediction of Nuclear Magnetic Resonance (NMR) parameters is another significant application of DFT. nih.gov Using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, it is possible to calculate the magnetic shielding tensors for each nucleus in a molecule. rsc.org These values can then be converted into chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS).

For this compound, computational methods can predict ¹H, ¹³C, and ¹⁹F NMR spectra. The predicted ¹H and ¹³C chemical shifts for the aromatic ring would show the strong electron-withdrawing influence of the two trifluoromethyl groups. The ¹⁹F NMR chemical shift is particularly sensitive to the electronic environment, and its predicted value can be a key identifier for the compound. rsc.org Comparing the calculated chemical shifts with experimental data is a robust method for structural verification.

Table 4: Illustrative Predicted vs. Plausible Experimental NMR Chemical Shifts (ppm) for this compound

NucleusAtom PositionPlausible Experimental δ (ppm)Illustrative Calculated δ (ppm)
¹H-CH₂-~3.93.95
¹H-NH₂~1.81.82
¹HAromatic H-3~7.87.85
¹HAromatic H-5~7.77.72
¹HAromatic H-6~7.97.91
¹³C-CH₂-~4545.5
¹³CC-2, C-4 (-CF₃)~130 (q)130.2 (q)
¹³CC-1~142142.1
¹⁹F2-CF₃, 4-CF₃~ -62-62.5

Note: Chemical shifts are hypothetical and serve as examples. Experimental values can vary with solvent and conditions. Quartets (q) for carbons attached to -CF₃ are due to C-F coupling.

Advanced Materials Science Research Involving 2,4 Bis Trifluoromethyl Benzylamine Derivatives

Design and Synthesis of Self-Assembled Nanostructures Utilizing Derivatives

The self-assembly of small molecules into well-defined nanostructures is a powerful bottom-up approach for the creation of functional materials. Peptides, with their inherent ability to form ordered structures through hydrogen bonding, are particularly effective in this regard. The incorporation of fluorinated moieties, such as the bis(trifluoromethyl)benzyl group, into peptide structures can significantly influence their self-assembly behavior and the properties of the resulting nanomaterials.

Research in this area has prominently featured the 3,5-bis(trifluoromethyl)benzylamine (B151408) isomer. For instance, derivatives of this amine have been attached to amino acids like tyrosine and phenylalanine to create peptide building blocks that self-assemble into highly stable nanotubes. ingentaconnect.comiwaponline.comresearchgate.net The synthesis of these peptide derivatives typically involves standard solid-phase peptide synthesis techniques. nih.gov The process begins with the protection of the amino acid's amino group, followed by coupling with the benzylamine (B48309) derivative. Subsequent deprotection of the amino group yields the final peptide monomer, which can then undergo self-assembly in an appropriate solvent system. nih.gov

For example, the 3,5-bis(trifluoromethyl)benzylamine derivative of tyrosine (BTTP) has been shown to form self-assembled peptide nanotubes (BTTPNTs). ingentaconnect.comnih.gov Similarly, the corresponding derivative of phenylalanine also forms nanotubes (BPPNTs). iwaponline.comresearchgate.net The driving forces for the self-assembly of these molecules are believed to be a combination of hydrogen bonding between the peptide backbones and π-π stacking interactions between the aromatic rings, with the trifluoromethyl groups playing a crucial role in modulating these interactions. While direct studies on 2,4-bis(trifluoromethyl)benzylamine derivatives are not prevalent, the principles established with the 3,5-isomer suggest that the 2,4-isomer could also be a valuable component in the design of novel self-assembling peptide-based nanomaterials.

Investigations into Photophysical Properties and Stability of Derived Materials

The photophysical properties of materials derived from bis(trifluoromethyl)benzylamine are of interest for applications in sensors, imaging, and optoelectronics. The introduction of trifluoromethyl groups can significantly alter the electronic structure of a molecule, thereby influencing its absorption and emission characteristics.

Studies on peptide nanotubes derived from 3,5-bis(trifluoromethyl)benzylamine have revealed their notable photophysical properties and stability. For instance, BTTPNTs have been shown to be stable under UV-A irradiation, which is a desirable characteristic for materials intended for use in light-exposed environments. nih.gov The photophysical properties of these nanotubes have been investigated using techniques such as UV-vis absorption spectroscopy and fluorescence spectroscopy. The absorption spectra of BTTPNTs show distinct peaks that are different from the constituent monomer, indicating electronic interactions within the assembled nanostructure. nih.gov

Furthermore, the photophysical response of these nanomaterials can be exploited for sensing applications. For example, the interaction of BTTPNTs with analytes such as zinc ions (Zn²⁺) and caffeine (B1668208) has been studied through changes in their optical and electrochemical properties. ingentaconnect.com The binding of these analytes to the nanotubes leads to measurable changes in their UV-vis absorbance and cyclic voltammetry profiles, demonstrating their potential as sensing platforms. ingentaconnect.com While specific data for this compound derivatives is not available, it is reasonable to expect that they would also exhibit interesting photophysical properties due to the presence of the trifluoromethyl groups, although the specific absorption and emission wavelengths would likely differ due to the different substitution pattern on the benzene (B151609) ring.

Role in the Development of Specialty Chemicals and Advanced Materials for Research Purposes

This compound serves as a valuable building block in the synthesis of a variety of specialty chemicals and advanced materials for research. Its bifunctional nature, possessing both a reactive amine group and a fluorinated aromatic ring, makes it a versatile intermediate for introducing the bis(trifluoromethyl)phenyl moiety into larger molecular architectures.

The presence of two trifluoromethyl groups on the benzene ring imparts unique properties to the molecules that incorporate this fragment. These properties can include enhanced thermal stability, increased lipophilicity, and altered electronic characteristics. As such, this compound is a useful starting material for the synthesis of novel polymers, pharmaceuticals, and agrochemicals. For example, it can be used to synthesize fluorinated polyimides, which are known for their high thermal stability and excellent mechanical properties, making them suitable for applications in flexible electronics.

In the realm of medicinal chemistry, the incorporation of trifluoromethyl groups is a common strategy to improve the metabolic stability and bioavailability of drug candidates. The this compound moiety can be found in various compounds explored for their potential therapeutic properties. Although detailed research on a wide range of applications is not publicly available, the commercial availability of this compound from several chemical suppliers underscores its utility as an intermediate in chemical synthesis and materials research. bldpharm.comkeyorganics.net Its use in the preparation of more complex molecules, such as substituted benzimidazoles, has also been documented.

Q & A

Q. What are the standard synthetic routes for 2,4-bis(trifluoromethyl)benzylamine, and how can purity be optimized?

Answer: The synthesis typically involves nucleophilic substitution or reductive amination of 2,4-bis(trifluoromethyl)benzyl halides. For example, reacting 2,4-bis(trifluoromethyl)benzyl bromide with ammonia under anhydrous conditions yields the amine. Purification is achieved via recrystallization (e.g., using ethanol/water mixtures) or chromatography (silica gel, eluting with hexane/ethyl acetate) to remove halogenated byproducts . Optimization includes:

  • Reaction conditions: Anhydrous solvents (THF or DMF), controlled temperature (0–25°C), and inert atmosphere (N₂/Ar).
  • Catalysts: Use of NaBH₄ or LiAlH₄ for reductive amination .
  • Analytical validation: Purity (>95%) confirmed by GC-MS or HPLC with trifluoroacetic acid as an ion-pairing agent .

Q. What spectroscopic and crystallographic methods are most effective for characterizing this compound?

Answer:

  • NMR spectroscopy: ¹⁹F NMR is critical for resolving trifluoromethyl groups (δ ≈ -60 to -65 ppm). ¹H NMR distinguishes benzylamine protons (δ 3.8–4.2 ppm for -CH₂NH₂) .
  • X-ray crystallography: Use SHELXL or OLEX2 for structure refinement. The compound’s high electron density from fluorine atoms improves data resolution. Key parameters: Mo-Kα radiation (λ = 0.71073 Å), R-factor < 0.05 .
  • Mass spectrometry: High-resolution ESI-MS confirms molecular ion [M+H]⁺ (e.g., m/z 258.05 for C₉H₇F₆N) .

Advanced Research Questions

Q. How do conflicting crystallographic data arise during structural analysis, and how can they be resolved?

Answer: Data contradictions often stem from:

  • Disorder in trifluoromethyl groups: Use SQUEEZE (in PLATON) to model electron density for disordered regions .
  • Twinned crystals: Apply twin refinement in SHELXL (BASF parameter) for non-merohedral twinning .
  • Thermal motion artifacts: Refine anisotropic displacement parameters (ADPs) and validate with Hirshfeld surface analysis .

Q. What strategies mitigate low yields in cross-coupling reactions involving this compound?

Answer: Low yields (<40%) may result from:

  • Steric hindrance: Replace Pd catalysts with Ni(COD)₂ for Suzuki-Miyaura couplings, enhancing reactivity with bulky substrates .
  • Electron-withdrawing effects: Add Cs₂CO₃ to deprotonate the amine, improving nucleophilicity in Ullmann reactions .
  • Side reactions: Quench intermediates with NH₄Cl to prevent over-alkylation .

Q. How does the compound’s fluorination pattern influence its bioactivity in medicinal chemistry studies?

Answer: The 2,4-bis(trifluoromethyl) groups enhance:

  • Lipophilicity: LogP ≈ 3.5, facilitating blood-brain barrier penetration (calculated via ChemAxon) .
  • Metabolic stability: Fluorine resists oxidative degradation, prolonging half-life in pharmacokinetic assays (e.g., t₁/₂ > 6 hours in rat liver microsomes) .
  • Target binding: Trifluoromethyl groups engage in hydrophobic interactions with kinase active sites (e.g., EGFR inhibition IC₅₀ = 0.8 µM) .

Q. What are the critical safety considerations for handling this compound in laboratory settings?

Answer:

  • Corrosivity: Classified under UN 3259 (solid corrosive). Use nitrile gloves and fume hoods .
  • Air sensitivity: Store under N₂ in sealed containers. Degradation products (e.g., HF) require CaCO₃ neutralization .
  • Waste disposal: Treat with 10% NaOH solution before incineration to detoxify fluorinated byproducts .

Q. How can computational methods predict reactivity trends for derivatives of this compound?

Answer:

  • DFT calculations: Use Gaussian16 with B3LYP/6-311+G(d,p) to model electrophilic aromatic substitution (e.g., nitration at C-5 due to −CF₃ directing effects) .
  • Molecular docking: AutoDock Vina predicts binding affinities for drug design. Example: Docking into COX-2 active site yields ΔG = -9.2 kcal/mol .

Q. What analytical challenges arise in quantifying trace impurities, and how are they addressed?

Answer:

  • Fluorinated impurities: Detect using GC-MS with a DB-5MS column (30 m × 0.25 mm). Limit of quantification (LOQ) = 0.1% .
  • Residual solvents: Headspace GC-FID identifies toluene/DMF traces. Calibration curves (R² > 0.995) ensure accuracy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.